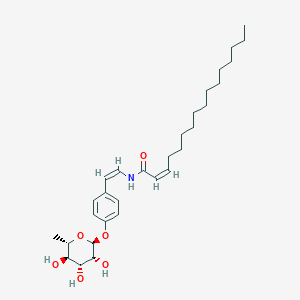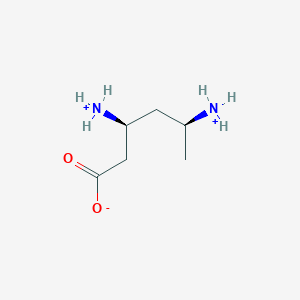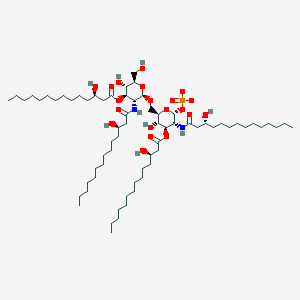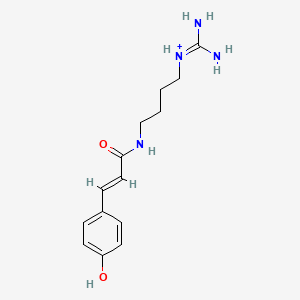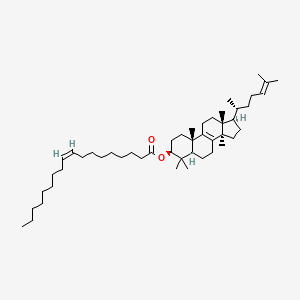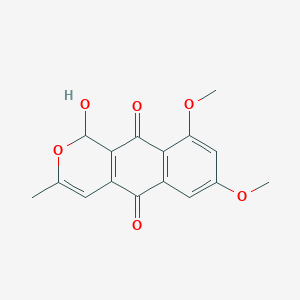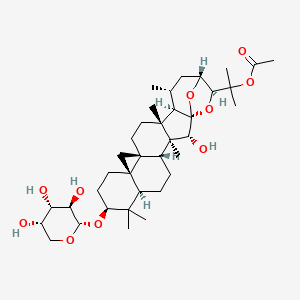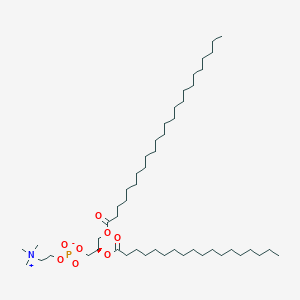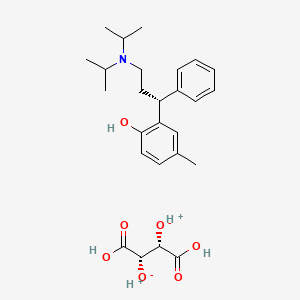
(+)-(R)-2-(I-(2-(Diisopropylamino)ethyl)benzyl)-p-cresol L-tartrate (1:1) (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tolterodine Tartrate is the tartrate salt form of tolterodine, a benzhydryl compound and a muscarinic receptor antagonist possessing both antimuscarinic and antispasmodic properties. Both tolterodine and its active metabolite, 5-hydroxymethyltolterodine, competitively blocks muscarinic receptors, thereby inhibiting acetylcholine receptor binding. This antagonistic action results in an increase in residual urine, reflecting an incomplete emptying of the bladder, and a decrease in detrusor pressure, indicating an antimuscarinic action on the lower urinary tract.. The 5-hydroxymethyl metabolite appears to contribute significantly to the therapeutic effects.
Tolterodine tartrate is a tartrate salt. It contains a tolterodine.
An ANTIMUSCARINIC AGENT selective for the MUSCARINIC RECEPTORS of the BLADDER that is used in the treatment of URINARY INCONTINENCE and URINARY URGE INCONTINENCE.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- Diblock Copolymerization : 2-(Diisopropylamino)ethyl methacrylate (DPA), closely related to the queried compound, was used in diblock copolymerization with other tertiary amine methacrylate comonomers. This resulted in cationic diblock copolymers with potential applications in reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).
Materials Science and Engineering
- Chiral Molecular Conductor Synthesis : A study demonstrated the synthesis of a chiral molecular conductor using an organic donor and a chiral anionic complex, which included tartrate, a component of the compound . This conductor exhibited room temperature electrical conductivity and semiconducting behavior (Coronado et al., 2004).
Chemistry and Chemical Engineering
- Phase Transfer Catalysis : Research on the synthesis of p-tolyl benzyl ether, involving p-cresol (a component of the queried compound), explored the use of phase transfer catalysis under various conditions, including ultrasonic and microwave irradiation. This has implications for efficient synthesis in chemical engineering (Shao-ming, 2012; Shao-hui, 2011).
Organic Chemistry
Resolution of Diastereomeric Salts : Studies on the resolution of diastereomeric salts, including tartrates, offer insights into the separation and purification processes of chiral compounds, which is crucial in the synthesis of enantiomerically pure substances (Sistla, Lorenz, & Seidel-Morgenstern, 2013).
Asymmetric Synthesis : The use of diisopropyl (R,R)-tartrate, a component similar to the queried compound, in asymmetric synthesis, particularly in 1,3-dipolar cycloaddition reactions, highlights its importance in producing optically active compounds with high selectivity (Tanaka et al., 2010).
Propiedades
Nombre del producto |
(+)-(R)-2-(I-(2-(Diisopropylamino)ethyl)benzyl)-p-cresol L-tartrate (1:1) (salt) |
|---|---|
Fórmula molecular |
C26H37NO7 |
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
(2S,3S)-1,4-dihydroxy-1,4-dioxobutane-2,3-diolate;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydron |
InChI |
InChI=1S/C22H31NO.C4H4O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2H,(H,7,8)(H,9,10)/q;-2/p+2/t20-;1-,2-/m10/s1 |
Clave InChI |
ZVWTZIIVXMNVTB-QKSQPQDESA-P |
SMILES isomérico |
[H+].[H+].CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@H]([C@@H](C(=O)O)[O-])(C(=O)O)[O-] |
SMILES canónico |
[H+].[H+].CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)[O-])(C(=O)O)[O-] |
Pictogramas |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
Detrol Detrol LA Detrusitol PHA 686464B PHA-686464B PHA686464B Tartrate, Tolterodine tolterodine tolterodine tartrate Unidet Urotrol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



